InChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
. The Canonical SMILES representation is C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N
.
4-(3-Fluorophenoxy)aniline is an organic compound classified within the aniline family, characterized by the presence of a fluorophenoxy group attached to the aniline structure. This compound plays a significant role in various scientific and industrial applications due to its unique chemical properties.
The compound can be synthesized from commercially available starting materials such as 3-fluorophenol and aniline derivatives. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
4-(3-Fluorophenoxy)aniline belongs to the class of anilines, which are aromatic amines. It is further classified as a fluorinated organic compound due to the presence of a fluorine atom in its structure.
The synthesis of 4-(3-Fluorophenoxy)aniline typically involves nucleophilic substitution reactions. One common method is the reaction of 3-fluorophenol with an appropriate aniline derivative in the presence of a base.
The molecular structure of 4-(3-Fluorophenoxy)aniline features:
4-(3-Fluorophenoxy)aniline is involved in various chemical reactions, including:
The mechanism of action for 4-(3-Fluorophenoxy)aniline involves its interaction with biological targets, potentially acting as an inhibitor or modulator for specific enzymes or receptors. This interaction may influence various biochemical pathways, leading to significant biological effects.
4-(3-Fluorophenoxy)aniline has several scientific uses:
This compound's unique structure and properties make it valuable across multiple fields, including chemistry, biology, and materials science.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: